molecular formula C29H34Cl2N6O3S2 B1665838 Avatrombopag CAS No. 570406-98-3

Avatrombopag

Numéro de catalogue: B1665838
Numéro CAS: 570406-98-3
Poids moléculaire: 649.7 g/mol
Clé InChI: OFZJKCQENFPZBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’avatrombopag est un agoniste du récepteur de la thrombopoïétine de petite taille administré par voie orale. Il est principalement utilisé pour le traitement de la thrombocytopénie, une affection caractérisée par un faible nombre de plaquettes. L’this compound est particulièrement efficace chez les patients atteints de maladie hépatique chronique qui doivent subir une intervention, ainsi que chez les patients atteints de thrombocytopénie immunitaire chronique qui n’ont pas répondu suffisamment aux traitements précédents .

Préparation Methods

La synthèse de l’this compound implique plusieurs étapes, en commençant par l’acide 6-amino-5-chloro-3-picolinique comme matière première initiale. Le processus comprend des réactions d’amidation et de cyclisation pour obtenir le produit cible . Une autre méthode consiste à dissoudre le maléate d’this compound dans du diméthylformamide (DMF), à ajouter un solvant pauvre et à agiter à une température contrôlée pour faire cristalliser le produit . Ces méthodes conviennent à la production industrielle à grande échelle en raison de leur efficacité et de leur rendement élevé .

Chemical Reactions Analysis

L’this compound subit diverses réactions chimiques, notamment :

Scientific Research Applications

L’this compound a plusieurs applications en recherche scientifique :

Mechanism of Action

L’this compound agit comme un agoniste du récepteur de la thrombopoïétine, stimulant la prolifération et la différenciation des mégacaryocytes à partir des cellules progénitrices de la moelle osseuse. Cela se traduit par une augmentation de la production de plaquettes sans augmentation de l’activation des plaquettes . Le médicament se lie au récepteur de la thrombopoïétine, imitant le ligand naturel et activant les voies de signalisation en aval qui favorisent la production de plaquettes .

Comparison with Similar Compounds

L’this compound est comparé à d’autres agonistes du récepteur de la thrombopoïétine tels que l’eltrombopag et le romiplostim. Contrairement à l’eltrombopag, l’this compound n’a pas d’effet hépatotoxique, ce qui en fait une option plus sûre pour les patients atteints d’affections hépatiques . De plus, l’this compound est biodisponible par voie orale, ce qui offre une voie d’administration pratique par rapport au romiplostim, qui nécessite une injection sous-cutanée .

Similar Compounds

In Vivo

In vivo studies of avatrombopag have been conducted in both animal and human models. In animal models, this compound has been shown to increase platelet counts in a dose-dependent manner. In human studies, this compound has been shown to be effective in increasing platelet counts in patients with chronic liver disease.

In Vitro

In vitro studies of avatrombopag have been conducted using cell culture systems. These studies have shown that this compound binds to the this compound receptor and stimulates the production of platelets in a dose-dependent manner.

Mécanisme D'action

Avatrombopag acts as a thrombopoietin receptor agonist, stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This results in an increased production of platelets without increasing platelet activation . The drug binds to the thrombopoietin receptor, mimicking the natural ligand and activating downstream signaling pathways that promote platelet production .

Activité Biologique

Avatrombopag has been shown to be a potent agonist of the this compound receptor. In vitro studies have shown that this compound binds to the this compound receptor with high affinity and stimulates the production of platelets in a dose-dependent manner.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound stimulates the production of platelets, as well as the production of other proteins involved in the coagulation cascade. In addition, it has been shown to increase the expression of cytokines and adhesion molecules, which are important for the proper functioning of the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

The use of avatrombopag in laboratory experiments has several advantages. This compound is a small molecule, which makes it relatively easy to synthesize and manipulate in the laboratory. In addition, it has a high affinity for the this compound receptor and is able to stimulate the production of platelets in a dose-dependent manner. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not possible to use this compound to study the effects of this compound receptor activation in vivo, as it is rapidly metabolized in the body.

Orientations Futures

The use of avatrombopag in clinical practice is still in its early stages, and there are a number of potential future directions for research. These include further studies of its safety and efficacy in different patient populations, as well as the development of new formulations and delivery systems. In addition, further research is needed to understand the mechanism of action of this compound and to explore its potential use in other conditions, such as immune thrombocytopenia and chemotherapy-induced thrombocytopenia. Finally, research is needed to explore the potential use of this compound in combination with other drugs, such as anticoagulants and platelet aggregation inhibitors, to improve its efficacy and safety.

Analyse Biochimique

Biochemical Properties

Avatrombopag interacts with the thrombopoietin receptor, leading to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . In vitro, this compound induced proliferation of human thrombopoietin receptor-expressing murine Ba/F3 cells in a concentration-dependent manner .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by stimulating the proliferation and differentiation of megakaryocytes, which are the cells responsible for the production of platelets .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the thrombopoietin receptor. This binding leads to the activation of the receptor, which in turn stimulates the proliferation and differentiation of megakaryocytes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in a study of patients with immune thrombocytopenia, this compound was found to achieve a platelet response in 88% of patients, with a median time of platelets rising above 30 × 10 9 /L being 7 days .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, clinical trials have shown that this compound can achieve a platelet response in a significant proportion of patients .

Metabolic Pathways

This compound metabolism is mediated by cytochrome P450 (CYP) 3A4 and CYP2C9 . These enzymes play a crucial role in the metabolic pathways of this compound.

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues was not found in the search results, its metabolic pathways suggest that it is likely processed and distributed via the cytochrome P450 system .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with the thrombopoietin receptor located on the cell membrane .

Analyse Des Réactions Chimiques

Avatrombopag undergoes various chemical reactions, including:

Propriétés

IUPAC Name

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZJKCQENFPZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34Cl2N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205667
Record name Avatrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Avatrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist that stimulates proliferation and differentiation of megakaryocytes from bone marrow progenitor cells resulting in an increased production of platelets. Avatrombopag is not competitive with thrombopoietin for binding to the TPO receptor and has an additive pharmacological effect with TPO on platelet production. Avatrombopag is a thrombopoietin receptor (TPOR; MPL) agonist, with possible megakaryopoiesis stimulating activity. After administration, avatrombopag binds to and stimulates the platelet thrombopoeitin receptor (TPOR), which can lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This process increases the production of platelets and may serve to prevent chemotherapy-induced thrombocytopenia (CIT). TPOR is classified as a cytokine receptor and as a member of the hematopoietin receptor superfamily.
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

570406-98-3
Record name Avatrombopag
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570406-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avatrombopag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570406983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avatrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVATROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8GSZ4SQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avatrombopag
Reactant of Route 2
Reactant of Route 2
Avatrombopag
Reactant of Route 3
Reactant of Route 3
Avatrombopag
Reactant of Route 4
Avatrombopag
Reactant of Route 5
Avatrombopag
Reactant of Route 6
Reactant of Route 6
Avatrombopag

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.